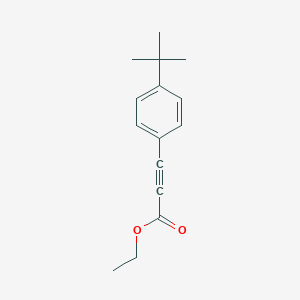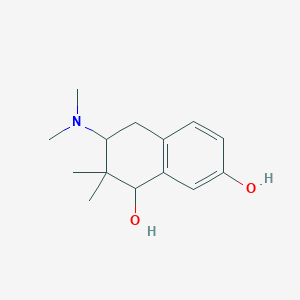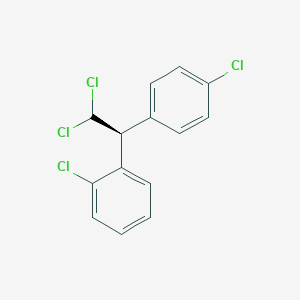
Ethyl 3-(4-tert-Butylphenyl)propiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-tert-Butylphenyl)propiolate, also known as Ethyl 4-tert-butylphenyl propiolate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in the synthesis of organic compounds, and its unique properties make it a valuable tool for researchers in the field of chemistry.
Mechanism Of Action
The mechanism of action of Ethyl 3-(4-tert-Butylphenyl)propiolate 3-(4-tert-Butylphenyl)propiolate is not well understood, but it is believed to act as a nucleophile in various chemical reactions. It is also known to form complexes with various metal ions, which makes it a valuable tool in the development of new catalysts and ligands.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl 3-(4-tert-Butylphenyl)propiolate 3-(4-tert-Butylphenyl)propiolate. However, it is known to be a relatively stable compound and has low toxicity levels. It is not known to have any significant effects on the human body or the environment.
Advantages And Limitations For Lab Experiments
The advantages of using Ethyl 3-(4-tert-Butylphenyl)propiolate 3-(4-tert-Butylphenyl)propiolate in lab experiments include its unique properties, such as its ability to act as a nucleophile and form complexes with metal ions. It is also relatively stable and has low toxicity levels, which makes it a safe compound to work with. However, the limitations of using this compound include its high cost and the limited availability of the compound.
Future Directions
There are various future directions for the use of Ethyl 3-(4-tert-Butylphenyl)propiolate 3-(4-tert-Butylphenyl)propiolate in scientific research. One possible direction is the development of new catalysts and ligands for various chemical reactions. Another direction is the synthesis of new organic compounds for pharmaceutical and materials science applications. Additionally, the use of this compound in the development of new materials, such as polymers and coatings, is also a promising area of research.
Synthesis Methods
There are various methods for synthesizing Ethyl 3-(4-tert-Butylphenyl)propiolate 3-(4-tert-Butylphenyl)propiolate, but the most common method involves the reaction between 4-tert-butylphenylacetylene and ethyl propiolate in the presence of a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
Ethyl 3-(4-tert-Butylphenyl)propiolate 3-(4-tert-Butylphenyl)propiolate has been extensively used in scientific research due to its unique properties. This compound is widely used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials science. It is also used in the development of new catalysts and ligands for various chemical reactions.
properties
CAS RN |
109034-26-6 |
|---|---|
Product Name |
Ethyl 3-(4-tert-Butylphenyl)propiolate |
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
ethyl 3-(4-tert-butylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C15H18O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-7,9-10H,5H2,1-4H3 |
InChI Key |
SDPWUYVOUYSPMU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C |
synonyms |
ETHYL 3-(4-TERT-BUTYLPHENYL)PROPIOLATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)










![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
